An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzoic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzoic Acid for Researchers and Drug Development Professionals
Introduction
3,5-Dichloro-4-hydroxybenzoic acid is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its structural features, including a carboxylic acid group, a hydroxyl group, and two chlorine atoms on the benzene ring, impart unique reactivity and make it a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 3,5-dichloro-4-hydroxybenzoic acid, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
3,5-Dichloro-4-hydroxybenzoic acid is a white to off-white or beige-brown crystalline solid at room temperature.[2] It has limited volatility and is typically handled as a solid.[2] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O₃ | |
| Molecular Weight | 207.01 g/mol | |
| Melting Point | 264-266 °C | [3] |
| Boiling Point | Decomposes before boiling | [3] |
| Appearance | White to off-white/beige-brown crystalline powder | [2] |
| Solubility | Very soluble in ethanol and DMSO; limited solubility in water | [2] |
| pKa (predicted) | 3.83 ± 0.10 | [2] |
| CAS Number | 3336-41-2 |
Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid
A common and efficient method for the synthesis of 3,5-dichloro-4-hydroxybenzoic acid is the direct chlorination of 4-hydroxybenzoic acid. The presence of the hydroxyl and carboxyl groups on the benzene ring directs the electrophilic substitution of chlorine to the ortho positions relative to the hydroxyl group.
Caption: Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid.
Experimental Protocol: Synthesis from 4-Hydroxybenzoic Acid[2]
This protocol outlines a laboratory-scale synthesis of 3,5-dichloro-4-hydroxybenzoic acid from 4-hydroxybenzoic acid.
Materials:
-
4-Hydroxybenzoic acid (3.5 g, 0.025 mol)
-
33% Hydrogen peroxide (10 mL)
-
Concentrated hydrochloric acid (10 mL)
-
Water (20 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction flask, prepare a suspension of 3.5 g (0.025 mol) of 4-hydroxybenzoic acid in 10 mL of hydrochloric acid and 20 mL of water.
-
To this suspension, add 10 mL of 33% hydrogen peroxide.
-
Stir the reaction mixture. The formation of a white precipitate will be observed.
-
Filter the white precipitate and wash it with hot water to remove any unreacted starting materials and inorganic byproducts.
-
Recrystallize the crude product from ethanol to obtain pure, white crystals of 3,5-dichloro-4-hydroxybenzoic acid.
-
Dry the crystals under vacuum. The expected yield is approximately 3.19 g (63.5%).
Chemical Reactivity
The reactivity of 3,5-dichloro-4-hydroxybenzoic acid is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the chlorinated aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions such as esterification and conversion to an acid chloride. Fischer esterification, for example, can be employed to produce the corresponding esters, which may be useful intermediates in further synthetic steps.
Caption: Key reactions of 3,5-Dichloro-4-hydroxybenzoic Acid.
Experimental Protocol: Fischer Esterification with Methanol[1][3][6][7][8]
This protocol describes the synthesis of methyl 3,5-dichloro-4-hydroxybenzoate.
Materials:
-
3,5-Dichloro-4-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Sodium chloride solution (saturated)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3,5-dichloro-4-hydroxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
The product can be further purified by recrystallization or column chromatography.
Applications in Drug Development
Halogenated benzoic acid derivatives are important precursors in the synthesis of various pharmaceuticals. 3,5-Dichloro-4-hydroxybenzoic acid, in particular, serves as a key intermediate in the preparation of certain antimicrobial agents, most notably those belonging to the quinolone class of antibiotics.[4] The core structure of quinolone antibiotics is often assembled through multi-step synthetic sequences where substituted benzoic acids provide the foundational aromatic ring.
Caption: Role in Quinolone Antibiotic Synthesis.
The general synthetic strategy involves the modification of the carboxylic acid and hydroxyl groups of 3,5-dichloro-4-hydroxybenzoic acid, followed by the introduction of other functionalities necessary for the subsequent cyclization reactions that form the characteristic bicyclic core of quinolones.
Analytical Characterization
The identity and purity of 3,5-dichloro-4-hydroxybenzoic acid can be confirmed using a variety of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 3,5-dichloro-4-hydroxybenzoic acid exhibits characteristic absorption bands corresponding to its functional groups.[5][6][7][8]
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
O-H stretch (phenol): A broad band around 3400-3650 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch: Absorptions in the 1210-1320 cm⁻¹ range.
-
C-Cl stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is relatively simple due to the symmetry of the molecule.[2][9][10]
-
A singlet for the two equivalent aromatic protons, typically observed downfield due to the deshielding effects of the chlorine and carboxyl groups. The reported chemical shift is around 7.84 ppm.[2]
-
A broad singlet for the acidic proton of the carboxylic acid, which is concentration-dependent and may exchange with D₂O.
-
A singlet for the phenolic hydroxyl proton, which is also exchangeable.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.[11][12][13][14][15]
-
Carboxylic acid carbon (C=O): In the range of 170-185 ppm.
-
Aromatic carbons:
-
The carbon bearing the carboxyl group.
-
The carbons bearing the chlorine atoms.
-
The carbon bearing the hydroxyl group.
-
The carbons bearing the hydrogen atoms.
-
Mass Spectrometry
The mass spectrum of 3,5-dichloro-4-hydroxybenzoic acid will show a molecular ion peak (M⁺) at m/z 206, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).[9][16]
Safety and Handling
3,5-Dichloro-4-hydroxybenzoic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] It is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[17] In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
3,5-Dichloro-4-hydroxybenzoic acid is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its well-defined physical and chemical properties, coupled with straightforward synthetic accessibility, make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its reactivity and analytical characteristics is essential for its effective utilization in the synthesis of complex molecular targets.
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